L-[3,4,5-3H]Leucine is a radioactive isotope of the essential amino acid L-leucine, labeled with tritium at the 3rd, 4th, and 5th carbon positions. This compound is primarily utilized in biochemical research to study protein synthesis and amino acid metabolism. The tritium label allows for sensitive detection in various experimental setups, particularly in studies involving metabolic pathways and protein incorporation.
L-[3,4,5-3H]Leucine falls under the category of radioactive amino acids and is classified as a radiolabeled compound. Its unique properties make it a valuable tool in metabolic studies, particularly in microbiology and nutrition research.
The synthesis of L-[3,4,5-3H]Leucine involves the incorporation of tritium into the L-leucine molecule at specific carbon positions (C3, C4, C5). This process typically requires specialized facilities due to the handling of radioactive materials.
The synthesis can be achieved through chemical reactions involving tritiated reagents or by using biological systems that incorporate tritium during amino acid synthesis. The resulting compound must be purified to ensure that it meets the required specifications for research applications. The molecular weight of L-[3,4,5-3H]Leucine is approximately 149.246 g/mol .
The molecular formula of L-[3,4,5-3H]Leucine is C6H4N O2T9 (where T represents tritium). The structure consists of an alpha-amino group (-NH2), a carboxyl group (-COOH), and a side chain that characterizes L-leucine as a branched-chain amino acid.
Key structural data includes:
L-[3,4,5-3H]Leucine participates in various biochemical reactions typical of amino acids. It can undergo transamination and deamination reactions, which are crucial for amino acid metabolism.
In experimental settings, the incorporation of L-[3,4,5-3H]Leucine into proteins can be measured using techniques such as liquid scintillation counting after protein precipitation with trichloroacetic acid (TCA) . The reaction kinetics can be analyzed using Michaelis-Menten kinetics to determine the rates of incorporation into proteins.
The mechanism of action for L-[3,4,5-3H]Leucine primarily involves its uptake by cells and subsequent incorporation into newly synthesized proteins. This process is mediated by specific transporters that facilitate the entry of leucine into cells.
Studies have shown that the uptake rates can vary significantly depending on the cell type and environmental conditions. For instance, different microbial communities exhibit distinct uptake kinetics when exposed to varying concentrations of L-[3,4,5-3H]Leucine .
L-[3,4,5-3H]Leucine is typically supplied in liquid form (aqueous or ethanol solution). Its specific activity allows for sensitive detection in biological assays.
The compound is stable under proper storage conditions (typically at 5°C) but must be handled with care due to its radioactive nature. It does not have widely reported melting or boiling points due to its use primarily in solution form .
L-[3,4,5-3H]Leucine has diverse applications in scientific research:
L-[3,4,5-³H(N)]-Leucine (³H-leucine) is a radiolabeled variant of the essential branched-chain amino acid leucine, where tritium atoms replace hydrogen at positions 3, 4, and 5 of its isobutyl side chain. This structural modification yields high-specific-activity tracers (100–150 Ci/mmol) suitable for sensitive detection of metabolic fluxes in vivo and in vitro [5] [6]. Unlike non-radioactive isotopes, ³H-leucine enables precise tracking of leucine incorporation into polypeptides and metabolic intermediates due to beta-decay emission (mean energy ~5.7 keV), detectable via liquid scintillation counting or autoradiography. Its aqueous or ethanol:water solvent formulation ensures physiological compatibility for cellular and organismal studies [6].
³H-leucine’s utility stems from leucine’s dual role as a protein constituent and a regulator of translation initiation via mTORC1 activation. When administered, ³H-leucine equilibrates with the intracellular free amino acid pool, where its incorporation into nascent polypeptides serves as a direct proxy for ribosomal activity. Key methodological advantages include:
Table 1: Comparative Performance of Amino Acid Tracers in Protein Synthesis Studies
Tracer | Detection Modality | Sensitivity | Temporal Resolution | Key Applications |
---|---|---|---|---|
L-[3,4,5-³H(N)]-Leucine | Radiometric (β-emission) | +++ | Minutes-Hours | Ribosomal kinetics, microbial production |
[²H₅]-Phenylalanine | GC-MS | ++ | Hours | Human muscle FSR*, exercise studies |
[²H₃]-Leucine | GC-MS | ++ | Hours | Parallel FSR validation |
[¹³C]-Leucine | IRMS | + | Hours-Days | Whole-body protein turnover |
*FSR: Fractional Synthesis Rate [4] [6]
Critical experimental considerations involve achieving intracellular tracer saturation. Studies on eukaryotic cells demonstrate biphasic uptake kinetics, with apparent Km values of 400 nM–4.2 µM (high-affinity transport) and 1.3–59 µM (low-affinity transport), mediated by LAT1 (SLC7A5) and LAT2 (SLC7A8) transporters [3] [9]. For accurate ribosomal quantification, ³H-leucine concentrations must exceed the high-affinity Km to ensure isotopic equilibrium. In humans, constant infusions (0.05–0.24 µmol·kg⁻¹·min⁻¹) achieve steady-state plasma enrichment within 2 hours, enabling FSR calculations via precursor-product modeling [4]:
FSR (%·h⁻¹) = [ΔEbound / (Eprecursor × Δt)] × 100Where ΔEbound = change in protein-bound ³H-leucine enrichment, Eprecursor = free leucine enrichment in muscle tissue fluid, and Δt = incorporation time.
³H-leucine uniquely resolves compartmentalized protein dynamics across tissues due to differential leucine metabolism:
Table 2: Tissue-Specific Leucine Metabolism Parameters in Humans
Parameter | Skeletal Muscle | Liver | Adipose Tissue |
---|---|---|---|
Utilization relative to liver | 7× higher | Baseline | Comparable |
Primary metabolic fate | Sterol synthesis, HMB* | Oxidation, KIC | Lipogenesis |
Postprandial FSR increase | 0.080 → 0.110 %·h⁻¹ | Not measured | 0.040 → 0.065 %·h⁻¹ |
Transamination rate | 0.91 µmol·kg⁻¹·min⁻¹ | 0.12 µmol·kg⁻¹·min⁻¹ | 0.33 µmol·kg⁻¹·min⁻¹ |
*HMB: β-hydroxy β-methylbutyrate [1] [3] [8]
Insulin’s suppressive effect on proteolysis is quantifiable via ³H-leucine kinetics: hyperinsulinemia (50–70 µU/mL) reduces whole-body leucine appearance (Ra) by 35–50% within 30 minutes, reflecting inhibited protein breakdown. This suppression is blunted in insulin-resistant states, identifiable via delayed tracer clearance [8] [10]. In decaying plant litter studies—a eukaryotic microbial analog—³H-leucine incorporation revealed bacterial production rates of 0.5–2.5 µg C·g⁻¹·h⁻¹, with linear incorporation persisting for 90 minutes at environmental temperatures [9].
³H-leucine’s divergent metabolic fates enable simultaneous tracing of anabolic and catabolic fluxes:
Table 3: Compounds Identified in Leucine Metabolic Studies
Compound Name | Role in Leucine Metabolism | Detection Method with ³H-Leucine |
---|---|---|
L-[3,4,5-³H(N)]-Leucine | Tracer for protein synthesis | Scintillation counting, GC-MS |
α-Ketoisocaproate (α-KIC) | Transamination product | HPLC separation + radiometry |
β-Hydroxy β-methylbutyrate (HMB) | Leucine metabolite, mTOR modulator | Microdialysis + LC-³H detection |
β-Leucine | Minor isomer from aminomutase activity | Ion-exchange chromatography |
Isovaleryl-CoA | Intermediate from KIC decarboxylation | Not directly traced |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7